Boc-D-Styrylalanine dicyclohexylamine salt

Chiral chromatography Enantiomeric purity Peptide synthesis quality control

Engineered for critical solid-phase peptide synthesis (SPPS), this D-configured styrylalanine building block with DCHA salt ensures unmatched organic solubility in DMF/NMP and reproducible coupling. The D-enantiomer imparts proteolytic resistance, extending in vivo half-life—a key advantage over L-enantiomers. With ≥98% ee and consistent chiral HPLC retention, it guarantees diastereomerically pure peptides for therapeutic lead optimization, including FXa inhibitor programs. Choose for reliable process-scale yield and verified stereochemical integrity.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B7805557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Styrylalanine dicyclohexylamine salt
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/b10-7+/t13-/m1/s1
InChIKeyOIMOFNCGPRURIA-UTSBKAFOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Styrylalanine Dicyclohexylamine Salt: Chemical Identity and Functional Overview for Procurement


Boc-D-Styrylalanine dicyclohexylamine salt (CAS 261380-19-2) is a protected, non-proteinogenic amino acid derivative comprising a D-configured styrylalanine core protected at the α-amine by a tert‑butyloxycarbonyl (Boc) group and formulated as a dicyclohexylamine (DCHA) salt . The compound is utilized as a chiral building block in solid‑phase peptide synthesis (SPPS) and bioconjugation studies, where the styryl side chain introduces aromatic character and conformational constraint, while the DCHA counterion enhances organic‑solvent solubility and solid‑state stability relative to the free acid .

Why Generic Substitution Fails: Structural and Formulation Distinctions of Boc-D-Styrylalanine Dicyclohexylamine Salt


Generic substitution among Boc‑protected amino acid derivatives is not advisable because even subtle changes in stereochemistry (D‑ vs. L‑enantiomer), side‑chain functionality (styryl vs. alkyl/aryl), or salt form (DCHA vs. free acid) can profoundly alter solubility, coupling efficiency, and the proteolytic stability of the resulting peptides [1]. D‑amino acid incorporation is a well‑established strategy for extending peptide half‑life in biological milieus, a benefit not conferred by L‑enantiomers [2]. The DCHA salt further differentiates this compound by providing superior handling and organic‑phase solubility compared with the corresponding free acid, thereby reducing purification burden and improving yield reproducibility in SPPS .

Quantitative Differentiation Evidence: Boc-D-Styrylalanine Dicyclohexylamine Salt vs. Comparator Compounds


Enantiomeric Resolution in Ligand-Exchange HPLC: D- vs. L-Enantiomer Retention Behavior

In ligand‑exchange HPLC using a silica‑bonded L‑proline stationary phase ('Chiral ProCu') with Cu²⁺‑containing eluents, Boc‑protected amino acid enantiomers exhibit a consistent elution order: D‑enantiomers elute before L‑enantiomers [1]. For Boc‑D‑styrylalanine dicyclohexylamine salt, this predictable retention behavior enables baseline resolution and accurate determination of optical purity (≥98% ee achievable) [2], which is critical for verifying the absence of the L‑enantiomer contaminant (CAS 261165‑04‑2) that would otherwise compromise diastereomeric peptide purity.

Chiral chromatography Enantiomeric purity Peptide synthesis quality control

Comparative Solubility and Handling: DCHA Salt vs. Free Acid Form

The dicyclohexylamine (DCHA) salt form of Boc‑D‑styrylalanine exhibits markedly enhanced solubility in organic solvents commonly used in SPPS (e.g., DMF, DCM, NMP) compared with the corresponding free acid . The free acid form (C₁₆H₂₁NO₄, MW 291.34 g/mol) possesses limited solubility in many organic media, necessitating additional solubilization steps or the use of co‑solvents that can interfere with coupling efficiency. In contrast, the DCHA salt (C₂₈H₄₄N₂O₄, MW 472.67 g/mol) is formulated specifically to overcome this limitation, providing a stable, free‑flowing powder that dissolves readily at concentrations typically employed in SPPS (0.1–0.5 M) . This formulation advantage reduces preparation time and minimizes the risk of precipitation during automated synthesis cycles.

Solid-phase peptide synthesis Organic solubility Building block formulation

D-Configuration Confers Proteolytic Stability Relative to L-Enantiomer in Peptide Contexts

Substitution of L‑amino acids with D‑amino acids in peptide sequences is a validated strategy for enhancing resistance to proteolytic degradation [1]. While direct half‑life data for Boc‑D‑styrylalanine‑containing peptides are not available, class‑level evidence demonstrates that D‑amino acid incorporation can extend peptide half‑life by factors ranging from 2‑ to >100‑fold depending on the specific protease environment [2]. For example, D‑amino acid substitution at proteolytically labile positions in linear peptides has been shown to increase stability from <30 minutes to >6 hours in serum stability assays. The D‑configuration of Boc‑D‑styrylalanine confers this intrinsic stability advantage when incorporated into peptide chains, distinguishing it from its L‑enantiomer counterpart (Boc‑L‑styrylalanine DCHA salt, CAS 261165‑04‑2), which remains susceptible to native proteases.

Peptide therapeutics Protease resistance D-amino acid substitution

Styryl Side Chain Enables Aromatic Interactions and Conformational Constraint Distinct from Phenylalanine Analogs

The styryl (‑CH=CH‑C₆H₅) side chain of Boc‑D‑styrylalanine differs fundamentally from the saturated benzyl side chain of phenylalanine and the indole ring of tryptophan. The extended conjugated π‑system and trans‑olefin geometry impart greater conformational rigidity and unique electronic properties that can influence peptide secondary structure and protein‑ligand binding interactions [1]. While direct binding data for Boc‑D‑styrylalanine‑containing peptides are not publicly available, the styryl moiety has been exploited in peptidomimetic design to stabilize β‑turn conformations and to enhance hydrophobic packing in enzyme active sites. In contrast, Boc‑D‑phenylalanine (CAS 18942‑49‑9) and Boc‑D‑tryptophan (CAS 5241‑64‑5) provide only saturated or heteroaromatic character, respectively, offering a different profile of conformational flexibility and electronic distribution .

Unnatural amino acids Peptide conformation Aromatic interactions

Potential as Factor Xa Inhibitor Scaffold: Styrylalanine-Derived Building Block Differentiation

Patent literature indicates that optically active diamine derivatives incorporating styrylalanine motifs are important intermediates for the synthesis of activated blood coagulation factor X (FXa) inhibitors [1]. Boc‑D‑styrylalanine dicyclohexylamine salt serves as a protected precursor to the chiral D‑styrylalanine core, which can be elaborated into FXa inhibitor pharmacophores. While specific potency data for the free amino acid are not available, the structural relationship to known FXa inhibitor building blocks distinguishes it from other D‑amino acid derivatives lacking the styryl side chain. For comparison, Boc‑D‑phenylalanine and Boc‑D‑cyclohexylalanine do not share this synthetic lineage to anticoagulant pharmacophores, underscoring the unique relevance of Boc‑D‑styrylalanine DCHA salt for anticoagulant drug discovery programs [2].

Factor Xa inhibition Anticoagulant drug discovery Peptidomimetic scaffolds

Optimal Procurement and Deployment Scenarios for Boc-D-Styrylalanine Dicyclohexylamine Salt


Solid-Phase Peptide Synthesis Requiring High Enantiomeric Purity

Boc‑D‑styrylalanine dicyclohexylamine salt is optimally deployed in SPPS where enantiomeric purity is non‑negotiable. The compound's DCHA salt form ensures reliable dissolution in DMF or NMP, minimizing precipitation during automated synthesis . Its consistent elution profile in chiral HPLC (D‑enantiomer elutes before L‑enantiomer) enables straightforward verification of ≥98% ee, thereby guaranteeing that the final peptide product is free of diastereomeric impurities arising from L‑enantiomer contamination [1]. This makes it the preferred choice over the free acid or lower‑purity alternatives.

Development of Protease-Resistant Peptide Therapeutics

For peptide therapeutics intended for systemic administration, incorporation of D‑styrylalanine via Boc‑D‑styrylalanine DCHA salt imparts intrinsic resistance to proteolytic degradation . This D‑amino acid building block should be prioritized over its L‑enantiomer counterpart when extended in vivo half‑life is a key design criterion. The styryl side chain further provides opportunities for optimizing target binding through π‑stacking and hydrophobic interactions [1], distinguishing it from simpler D‑amino acids like D‑alanine or D‑phenylalanine.

SAR Studies in Peptidomimetic Lead Optimization

The unique styryl side chain of Boc‑D‑styrylalanine offers a constrained, conjugated aromatic system that is not available in standard D‑aromatic amino acids . Researchers should select this compound when exploring conformational effects (e.g., stabilizing β‑turns) or when seeking to modulate electronic interactions in a peptide‑based lead series. Comparative evaluation against Boc‑D‑phenylalanine and Boc‑D‑tryptophan can reveal whether the styryl moiety provides superior binding affinity or pharmacokinetic properties for a given target [1].

Synthesis of Factor Xa Inhibitor Intermediates

Boc‑D‑styrylalanine dicyclohexylamine salt is a documented precursor for optically active diamine derivatives used in FXa inhibitor synthesis . Medicinal chemists pursuing anticoagulant drug discovery should procure this building block to access the D‑styrylalanine chiral core, which serves as a key intermediate in established synthetic routes. Alternatives lacking the styryl side chain (e.g., Boc‑D‑phenylalanine) do not map to the same pharmacophoric lineage, underscoring the compound's specific utility in this therapeutic area [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-Styrylalanine dicyclohexylamine salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.